molecular formula C11H13N3O3S B13985010 8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one

8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B13985010
M. Wt: 267.31 g/mol
InChI Key: YRLBEPFEAVCKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

2-methylsulfonyl-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C11H13N3O3S/c1-7(2)14-9(15)5-4-8-6-12-11(13-10(8)14)18(3,16)17/h4-7H,1-3H3

InChI Key

YRLBEPFEAVCKJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=CC2=CN=C(N=C21)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for Pyrido[2,3-d]pyrimidin-7(8H)-ones

Two main synthetic routes are employed for pyrido[2,3-d]pyrimidin-7(8H)-ones:

Both routes allow for diverse substitution patterns at positions C2, C4, C5, C6, and N8, which are critical for tailoring biological properties.

Specific Synthesis of this compound

Although direct literature detailing the exact synthesis of this compound is limited in open sources, the preparation can be inferred based on general synthetic strategies for similarly substituted pyrido[2,3-d]pyrimidin-7(8H)-ones and sulfonylation chemistry:

  • Construction of the Pyrido[2,3-d]pyrimidin-7(8H)-one Core

    • Begin with α,β-unsaturated esters reacted with malononitrile in the presence of sodium methoxide in methanol to form 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles.
    • Subsequent reaction with guanidine yields 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, which can be further functionalized at C2 and N8.
  • Introduction of the Isopropyl Group at N8

    • Alkylation of the nitrogen at position 8 with isopropyl halides or via reductive amination methods can be performed to install the isopropyl substituent.
    • This step typically requires controlled conditions to ensure selective N8 substitution without affecting other reactive sites.
  • Installation of the Methylsulfonyl Group at C2

    • The methylsulfonyl group (–SO2CH3) at C2 can be introduced via nucleophilic substitution or oxidation pathways:
      • Starting from a 2-halopyrido[2,3-d]pyrimidin-7(8H)-one intermediate, nucleophilic substitution with methylthiolate followed by oxidation to the methylsulfonyl derivative is a common route.
      • Alternatively, direct sulfonylation using methylsulfonyl chloride under basic conditions can be employed if the C2 position is suitably activated.
  • Purification and Characterization

    • The final compound is purified by chromatographic techniques and characterized by NMR, mass spectrometry, and elemental analysis to confirm the substitution pattern and purity.

Representative Synthetic Scheme (Generalized)

Step Description Reagents/Conditions Outcome
1 Formation of tetrahydropyridine-carbonitrile intermediate α,β-unsaturated ester + malononitrile + NaOMe/MeOH Intermediate 5
2 Cyclization with guanidine Guanidine, heat 2,4-Diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one core
3 N8 Alkylation Isopropyl halide, base N8-isopropyl substituted core
4 C2 substitution Methylthiolate nucleophile, then oxidation (e.g., mCPBA) 2-(Methylsulfonyl) substituted product
5 Purification Chromatography Pure target compound

Analysis of Preparation Methods

Advantages

  • Modularity : The stepwise approach allows for late-stage functionalization, facilitating the introduction of diverse substituents such as isopropyl and methylsulfonyl groups.
  • Versatility : Both preformed pyrimidine and pyridine starting materials are accessible, enabling synthetic flexibility.
  • Biomedical Relevance : The synthetic routes are compatible with scale-up for pharmaceutical development due to the robustness of the reactions involved.

Challenges

  • Selectivity : Achieving selective substitution at C2 and N8 without side reactions requires careful control of reaction conditions.
  • Oxidation Steps : Conversion of methylthio to methylsulfonyl groups demands precise oxidation to avoid over-oxidation or degradation of the heterocyclic core.
  • Purification : The presence of multiple polar groups can complicate purification, necessitating optimized chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases, which are enzymes involved in cell signaling and cancer progression .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar pyrido[2,3-d]pyrimidinones, such as microwave-assisted alkylation at N8 and nucleophilic substitution at C2 .
  • Methylsulfonyl at C2 balances this with polar character .
  • Structure-Activity Relationship (SAR) :
    • C2 : Electron-withdrawing groups (e.g., -SO₂CH₃) correlate with kinase inhibition potency.
    • N8 : Bulky substituents improve metabolic stability and selectivity.
    • C6 : Aryl/heteroaryl groups enhance target engagement but may limit solubility .

Biological Activity

8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H14N4O2S
  • Molecular Weight : 270.33 g/mol
  • Structural Features : The compound features a pyrido-pyrimidine core with isopropyl and methylsulfonyl substituents, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail specific findings related to this compound.

1. Anticancer Activity

Studies have shown that derivatives of pyrido[2,3-d]pyrimidines can selectively inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : The compound may act by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Case Study : A recent study highlighted that related compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for further development in cancer therapeutics .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrido[2,3-d]pyrimidines has been documented extensively:

  • In Vitro Studies : Inflammatory markers such as cytokines (e.g., IL-1β) were significantly reduced in cell cultures treated with these compounds. This suggests that they may modulate inflammatory pathways effectively .
  • Animal Models : In vivo studies indicated that administration of related compounds resulted in reduced edema and pain in models of arthritis, showcasing their therapeutic potential for inflammatory diseases .

3. Antimicrobial Properties

The antimicrobial activity of pyrido[2,3-d]pyrimidine derivatives has been explored:

  • Broad-Spectrum Activity : Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
  • Clinical Relevance : Given the rise of antibiotic-resistant strains, the development of new antimicrobial agents from this class could be significant.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeMechanism of ActionReference
AnticancerCDK inhibition leading to apoptosis
Anti-inflammatoryReduction of cytokines in vitro
AntimicrobialDisruption of bacterial cell wall

Q & A

Q. What synthetic methodologies are effective for constructing the pyrido[2,3-d]pyrimidin-7(8H)-one core with 8-isopropyl and 2-methylsulfonyl substituents?

The synthesis of substituted pyrido[2,3-d]pyrimidin-7(8H)-ones typically involves cyclization of pyrimidine esters or microwave-assisted reactions. For example, methylsulfonyl derivatives can be synthesized via nucleophilic substitution of a methylsulfonyl intermediate. In one protocol, 6-(2,4-difluorophenoxy)-8-ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one was reacted with amines under microwave conditions (80°C, 1 hour) to yield amino-substituted analogues, achieving ~60% yield . Adapting this method, the 8-isopropyl group could be introduced via alkylation of a precursor pyrimidine ester (e.g., using isopropyl bromide) prior to sulfonylation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm substituent positions. For example, methylsulfonyl groups typically appear as singlets near δ 3.0–3.5 ppm, while isopropyl groups show split signals for CH(CH3_3)2_2 (e.g., δ 1.22–1.28 ppm for methyl protons) .
  • HPLC/LCMS : Purity (>95%) and molecular ion peaks (e.g., [M+H]+^+) should align with calculated values (e.g., m/z = 405 for a related compound) .
  • HRMS : High-resolution mass spectrometry validates the empirical formula (e.g., C18_{18}H21_{21}ClN5_5O for a chlorophenyl analogue with a 0.1 ppm error margin) .

Q. What preliminary biological screening strategies are recommended for this compound?

Initial screening should focus on kinase inhibition assays, given the structural similarity to known kinase inhibitors (e.g., CDK4/6 or p38α inhibitors). Use in vitro kinase assays (e.g., Z’-Lyte assay for p38α) to determine IC50_{50} values. For example, a related methylsulfonyl derivative showed IC50_{50} = 25 nM against p38α . Parallel cytotoxicity assays (e.g., against cancer cell lines) can prioritize leads for further optimization .

Advanced Research Questions

Q. How can selectivity for specific kinase targets (e.g., SIK, MST3/4) be optimized through structural modifications?

Selectivity is achieved by targeting kinase-specific back pockets or A-loop/C-loop regions. For instance:

  • Back-pocket interactions : Introducing a 4-aminobutyl group at position 8 formed salt bridges with Asp174 in the DFG motif of MST3/4, improving affinity .
  • Halogenated aryl groups : Substituents like 2-chlorophenyl or 2,4-difluorophenoxy enhance selectivity by filling hydrophobic pockets (e.g., in SIK kinases) .
  • Covalent modifiers : Acryloylpiperazine groups enable irreversible binding to cysteine residues in FGFR4, as seen in PRN1371 .

Q. How should researchers resolve contradictions in activity data across different assay conditions?

Discrepancies may arise from assay variability (e.g., ATP concentration, cell permeability). Mitigation strategies include:

  • Cross-validation : Compare results from orthogonal assays (e.g., biochemical vs. cellular assays). For example, pan-SIK inhibitor SK-124 showed good in vivo bone formation despite off-target PDGFRα activity .
  • Structural analysis : Overlay inhibitor-bound kinase structures (e.g., using X-ray crystallography) to identify binding mode differences .
  • Pharmacokinetic profiling : Assess compound stability (e.g., microsomal half-life) to rule out metabolic interference .

Q. What structure-activity relationship (SAR) trends guide the design of potent analogues?

Key SAR insights include:

  • Position 2 : Methylsulfonyl groups improve solubility and serve as leaving groups for nucleophilic substitution (e.g., with amines) .
  • Position 6 : Aryl groups (e.g., 2-chlorophenyl) enhance kinase binding via π-π stacking. Bromine or iodine at this position allows further diversification via Suzuki coupling .
  • Position 8 : Bulky substituents (e.g., cyclopentyl, isopropyl) increase selectivity for CDK4/6 over CDK1/2 by occupying a hydrophobic cleft .

Q. How can computational methods accelerate the optimization of this scaffold?

  • Molecular docking : Predict binding modes in kinases (e.g., SIK3 or PAK1) using software like Schrödinger Suite. Focus on hydrogen bonds with gatekeeper residues (e.g., Met149 in SIK3) .
  • Free-energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., replacing methylsulfonyl with methylamino) on binding affinity .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, CYP inhibition) to prioritize synthesizable candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.